The description of a novel compound typically includes its chemical name (using IUPAC nomenclature), molecular formula, structure, and potential classification. For example, the compound VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] is a potent and selective inhibitor of trypanosomal CYP51 [ [] https://www.semanticscholar.org/paper/58db0c9ca52c9bfd72ad0c08ca506a7b262c63a7 ]. Its role in scientific research is as a potential drug candidate for treating Chagas disease and visceral leishmaniasis.
Synthesis analysis involves describing the steps and conditions required to create the compound. Details about reagents, solvents, reaction times, temperature, and purification techniques are crucial. For example, the synthesis of Venetoclax N-oxide (VNO) involved the oxidation of Venetoclax using m-CPBA in dichloromethane [ [] https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934 ].
This section focuses on the compound's three-dimensional structure, including bond lengths, angles, and spatial arrangements. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are used. For example, the crystal structure of T. brucei sterol 14α-demethylase (CYP51) complexed with a strong inhibitor provided insights into the organization of the active site cavity and substrate access channel location [ [] https://www.semanticscholar.org/paper/58db0c9ca52c9bfd72ad0c08ca506a7b262c63a7 ].
This field describes how the compound interacts with other molecules, including reaction types, conditions, and products. For instance, Venetoclax N-oxide (VNO) undergoes a [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity [ [] https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934 ].
This section details how the compound exerts its effects at a molecular level. For instance, the mechanism of action of VFV involves binding to the deepest portion of the CYP51 substrate-binding cavity, preventing substrate access and inhibiting the enzyme's activity [ [] https://www.semanticscholar.org/paper/58db0c9ca52c9bfd72ad0c08ca52c9bfd72ad0c08ca506a7b262c63a7 ].
The applications section details the potential uses of the compound in various scientific fields. For example, BMS-289948 and BMS-299897 are orally active gamma-secretase inhibitors that have shown the ability to markedly reduce β-amyloid peptide concentrations in animal models [ [] https://www.semanticscholar.org/paper/3ce8dd62a37afc635268eaeb78db3402802dfc55 ]. This suggests they may be useful for investigating the effects of reducing β-amyloid peptides in Alzheimer's disease.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: